molecular formula C17H18ClNOS2 B2713664 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide CAS No. 337923-21-4

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide

Cat. No.: B2713664
CAS No.: 337923-21-4
M. Wt: 351.91
InChI Key: RZRWHGQRLSVYCX-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide is an organic compound characterized by the presence of both chlorophenyl and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorothiophenol and 3-mercaptopropanoic acid.

    Formation of Intermediate: The 4-chlorothiophenol is reacted with an appropriate alkylating agent to form 2-[(4-chlorophenyl)sulfanyl]ethyl intermediate.

    Amidation Reaction: This intermediate is then subjected to an amidation reaction with 3-mercaptopropanoic acid to yield the final product.

The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting the amide to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound’s interactions with enzymes and receptors are of interest in biochemistry and pharmacology.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide exerts its effects involves its interaction with specific molecular targets. The sulfanyl groups can form strong interactions with metal ions or active sites of enzymes, influencing their activity. The chlorophenyl group can participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide
  • N-{2-[(4-methylphenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide
  • N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide

Uniqueness

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets compared to its analogs with different substituents. The chlorine atom can enhance the compound’s lipophilicity and ability to penetrate biological membranes, making it a valuable compound in medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS2/c18-14-6-8-16(9-7-14)22-13-11-19-17(20)10-12-21-15-4-2-1-3-5-15/h1-9H,10-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRWHGQRLSVYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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